molecular formula C15H14ClFN2O B6446192 4-({1-[(2-chloro-4-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine CAS No. 2640843-88-3

4-({1-[(2-chloro-4-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine

Cat. No. B6446192
CAS RN: 2640843-88-3
M. Wt: 292.73 g/mol
InChI Key: QVWJQSWVBZBSCR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains an azetidine ring (a four-membered cyclic amine), a pyridine ring (a six-membered ring with one nitrogen atom), and a phenyl ring (a six-membered carbon ring) which is substituted with chlorine and fluorine atoms .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as GC-MS, 1H NMR, and 13C NMR . These techniques can provide information about the molecular weight, functional groups, and carbon-hydrogen framework of the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. For example, the azetidine ring could undergo ring-opening reactions, and the pyridine ring could participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the azetidine and pyridine rings could affect the compound’s solubility, melting point, and acidity .

Scientific Research Applications

4-({1-[(2-chloro-4-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine has been found to be useful in various scientific research applications, including organic synthesis, drug synthesis, and biochemistry. In organic synthesis, this compound has been used as a reagent for the synthesis of various heterocyclic compounds, such as thiazolidines, oxazolidines, and imidazolidines. In drug synthesis, this compound has been used as a building block for the synthesis of various pharmaceuticals, including antifungal agents, anti-inflammatory agents, and antibiotics. In biochemistry, this compound has been used as a substrate for various enzymes, including cytochrome P450 enzymes and monoamine oxidase enzymes.

Advantages and Limitations for Lab Experiments

4-({1-[(2-chloro-4-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine is a useful reagent for organic synthesis, drug synthesis, and biochemistry experiments. It is relatively easy to synthesize and can be used in various reactions. However, it is important to note that this compound is not a drug, and therefore its effects on the body have not been fully studied. It is also important to note that this compound is a relatively new compound, and further research is needed to understand its full potential in scientific research applications.

Future Directions

Given the potential applications of 4-({1-[(2-chloro-4-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine in various scientific research fields, there are many possible future directions for research. These include further studies on the mechanism of action of this compound, investigations into its potential as a drug, and studies on its biochemical and physiological effects. Additionally, further research into the potential of this compound as a reagent for organic synthesis and drug synthesis could lead to the development of novel compounds and drugs. Finally, further studies into the advantages and limitations of this compound for lab experiments could lead to improved methods for its use in scientific research.

Synthesis Methods

4-({1-[(2-chloro-4-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine can be synthesized from 4-chloro-2-fluoroaniline, which can be obtained from the reaction of 4-chloro-2-fluorobenzaldehyde with ammonia. The first step of the synthesis is to form the amide of 4-chloro-2-fluoroaniline and ethyl chloroacetate, which is then treated with ethylenediamine to form the amide of 4-chloro-2-fluoroaniline and ethylenediamine. This amide is then reacted with pyridine to form this compound.

properties

IUPAC Name

4-[1-[(2-chloro-4-fluorophenyl)methyl]azetidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O/c16-15-7-12(17)2-1-11(15)8-19-9-14(10-19)20-13-3-5-18-6-4-13/h1-7,14H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWJQSWVBZBSCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=C(C=C(C=C2)F)Cl)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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